molecular formula C19H37N5O2 B12726295 Einecs 282-982-2 CAS No. 84501-62-2

Einecs 282-982-2

Cat. No.: B12726295
CAS No.: 84501-62-2
M. Wt: 367.5 g/mol
InChI Key: SXOWSMPMLFNYEQ-UHFFFAOYSA-N
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Description

Einecs 282-982-2 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.

Chemical Reactions Analysis

Einecs 282-982-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction of 2-propenenitrile with N,N’'-1,2-ethanediylbis[1,3-propanediamine] results in hydrogenated products .

Scientific Research Applications

Einecs 282-982-2 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used as a reagent for biochemical assays and molecular biology experiments. In medicine, it could be involved in the development of pharmaceuticals or as a diagnostic tool. Industrially, it may be used in the production of various chemicals and materials .

Comparison with Similar Compounds

Einecs 282-982-2 can be compared with other similar compounds listed in the EINECS inventory. These compounds may share similar chemical structures and properties but differ in their specific applications and effects. For example, p-tert-butylbenzoic acid, compound with N-(2-aminoethyl)-N’-[2-[(2-aminoethyl)amino]ethyl]ethane-1,2-diamine, has a similar molecular structure but different applications and effects .

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its preparation involves specific synthetic routes and reaction conditions, and it undergoes various chemical reactions. The compound’s mechanism of action and comparison with similar compounds highlight its uniqueness and potential for further research and development.

Properties

CAS No.

84501-62-2

Molecular Formula

C19H37N5O2

Molecular Weight

367.5 g/mol

IUPAC Name

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;4-tert-butylbenzoic acid

InChI

InChI=1S/C11H14O2.C8H23N5/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;9-1-3-11-5-7-13-8-6-12-4-2-10/h4-7H,1-3H3,(H,12,13);11-13H,1-10H2

InChI Key

SXOWSMPMLFNYEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)O.C(CNCCNCCNCCN)N

Origin of Product

United States

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